2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid
Overview
Description
2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a dipropan-2-ylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further modified to introduce the dipropan-2-ylcarbamoyl group . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to convert the carboxylic acid group to an acid chloride, which can then react with nucleophiles.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol, and various esters and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The dipropan-2-ylcarbamoyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the dipropan-2-ylcarbamoyl group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A related compound used as a plasticizer.
Uniqueness
2-(Dipropan-2-ylcarbamoyl)cyclohexanecarboxylic acid is unique due to the presence of the dipropan-2-ylcarbamoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, solubility, and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2-[di(propan-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h9-12H,5-8H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAREKSEVBZWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CCCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396465, DTXSID401175648 | |
Record name | ST50909296 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[Bis(1-methylethyl)amino]carbonyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-88-3, 5258-87-7 | |
Record name | 2-[[Bis(1-methylethyl)amino]carbonyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69049-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50909296 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[Bis(1-methylethyl)amino]carbonyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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